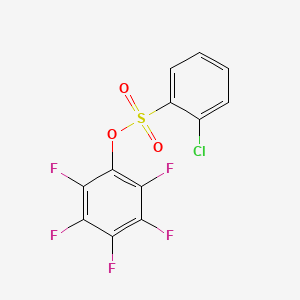

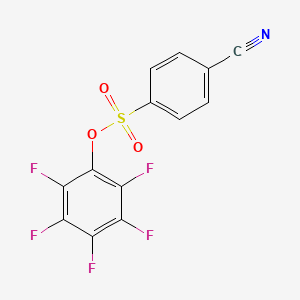

4-Ciano bencenosulfonato de 2,3,4,5,6-pentafluorofenilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate" is a multifaceted molecule that has not been directly studied in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the synthesis, structure, and reactivity of similar perfluorophenyl and benzenesulfonate compounds. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals, owing to their unique physical and chemical properties .

Synthesis Analysis

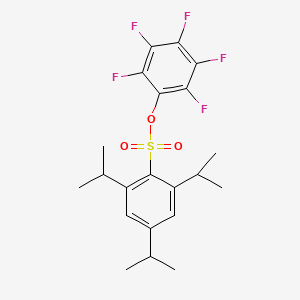

The synthesis of sulfur perfluorophenyl compounds using a pentafluorobenzenesulfonyl hypervalent iodonium ylide is discussed in one study . This method could potentially be adapted for the synthesis of "2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate" by modifying the electrophilic substitution reactions. Another paper describes the synthesis of sterically hindered fluorinated benzene derivatives, which could provide a pathway for the synthesis of the target compound through nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using spectroscopic methods and X-ray crystallography . These techniques could be applied to "2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate" to determine its molecular geometry, bond angles, and other structural parameters. The presence of fluorine atoms is known to influence the electronic properties of the aromatic ring, which can be studied through 19F NMR spectroscopy.

Chemical Reactions Analysis

The reactivity of pentafluorophenyl and benzenesulfonate compounds with various nucleophiles has been explored . These studies provide valuable information on the types of chemical reactions that "2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate" might undergo, such as nucleophilic aromatic substitution. The introduction of electron-withdrawing groups like the cyano group could further activate the compound towards nucleophilic attack.

Physical and Chemical Properties Analysis

The physical properties of pentafluorophenyl compounds, including their solubility, melting points, and boiling points, are influenced by the strong electronegativity of fluorine atoms . The chemical properties, such as acidity and reactivity, can be affected by the presence of the benzenesulfonate group, as seen in the case of diarylammonium pentafluorobenzenesulfonates, which exhibit high catalytic activity in dehydration reactions . These insights could be extrapolated to predict the properties of "2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate".

Aplicaciones Científicas De Investigación

- Reacciones de Acoplamiento Cruzado: El 4-Ciano bencenosulfonato de 2,3,4,5,6-pentafluorofenilo sirve como reactivo en reacciones de Suzuki catalizadas por paladio. Estas reacciones permiten la síntesis de compuestos aromáticos acoplados cruzadamente, incluidos derivados de tiofeno y selenofeno sustituidos con bis(pentafluorofenilo) .

- Polímeros Conjugados: Los investigadores han explorado el benzimidazol sustituido con pentafluorofenilo como un bloque de construcción para polímeros conjugados utilizados en aplicaciones optoelectrónicas. Estos materiales exhiben propiedades estructurales, electroquímicas y ópticas interesantes .

- Alcoholes Quirales: El this compound se ha empleado en la síntesis asimétrica de alcoholes quirales utilizando cetoreductasa aislada de la cianobacteria Synechococcus sp. cepa PCC 7942. También juega un papel en la síntesis de benzalpentafluoroacetofenona y 2,3-dihidro-F-benzalacetofenona .

Investigación en Proteómica

Materiales Optoelectrónicos

Síntesis Asimétrica

Safety and Hazards

While specific safety and hazard information for “2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate” was not found, general safety measures for handling chemicals should be followed. This includes avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-cyanobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H4F5NO3S/c14-8-9(15)11(17)13(12(18)10(8)16)22-23(20,21)7-3-1-6(5-19)2-4-7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXQPGWUQBZUIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H4F5NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701225484 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885949-56-4 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 4-cyanobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701225484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone](/img/structure/B1304904.png)

![5-methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B1304907.png)